2-[[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of multiple functional groups, including oxadiazole, thiazole, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Introduction of the phenoxy group: This step involves the reaction of the oxadiazole intermediate with 3,5-dimethylphenol under suitable conditions.
Formation of the thiazole ring: This can be done by reacting the intermediate with 4-methylthiosemicarbazide.
Final coupling: The final step involves coupling the thiazole intermediate with an appropriate acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or thiazole moieties.
Reduction: Reduction reactions could target the oxadiazole or thiazole rings.
Substitution: The phenoxy and thiazole groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biology
Drug Development: The compound may be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Biological Probes: It could be used as a probe to study biological processes or pathways.
Medicine
Therapeutic Agents: The compound may have potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Diagnostic Tools: It could be used in diagnostic assays or imaging techniques.
Industry
Agriculture: The compound may be used as a pesticide or herbicide.
Polymer Science: It could be incorporated into polymers to impart specific properties.
Mechanism of Action
The mechanism of action of 2-[[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide will depend on its specific application. For example, as a drug, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-[[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide: shares structural similarities with other oxadiazole and thiazole-containing compounds.
Other oxadiazole derivatives: These compounds are known for their diverse biological activities and applications in materials science.
Other thiazole derivatives: These compounds are widely studied for their pharmaceutical potential.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications not found in other similar compounds.
Properties
IUPAC Name |
2-[[5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-10-4-11(2)6-13(5-10)23-7-15-20-21-17(24-15)26-9-14(22)19-16-18-12(3)8-25-16/h4-6,8H,7,9H2,1-3H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYVJTHPWNSKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC(=CS3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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